molecular formula C9H11NO B081983 Phenylacetone oxime CAS No. 13213-36-0

Phenylacetone oxime

Cat. No.: B081983
CAS No.: 13213-36-0
M. Wt: 149.19 g/mol
InChI Key: AUYFJUMCPAMOKN-CSKARUKUSA-N
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Description

Phenylacetone oxime is an organic compound with the molecular formula C₉H₁₁NO. It is a derivative of phenylacetone, where the oxime functional group (-C=N-OH) is attached to the carbonyl carbon of phenylacetone. This compound is of interest due to its applications in organic synthesis and potential use in various scientific fields.

Scientific Research Applications

Phenylacetone oxime has several applications in scientific research, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biocatalysis: this compound is used in biocatalytic processes to produce chiral amines and other valuable compounds.

    Medicinal Chemistry: It is explored for its potential use in drug development, particularly in the synthesis of compounds with biological activity.

    Industrial Applications: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Target of Action

Phenylacetone oxime, also known as Phenylacetone ketoxime, is an organic compound belonging to the class of imines . The primary targets of oximes, in general, have been various kinases . These targets include 5-lipoxygenase (5-LO), proteases, phosphodiesterase, chemokine receptors, growth factor receptors, and various channels .

Mode of Action

Oximes are known for their ability to reactivate acetylcholinesterase (AChE), an enzyme that plays a crucial role in nerve function . They achieve this by attaching to phosphorus, forming an oxime-phosphonate, which then splits away from the acetylcholinesterase molecule .

Biochemical Pathways

Oximes have been shown to inhibit over 40 different kinases, including AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), cyclin-dependent kinase (CDK), and multiple receptor and non-receptor tyrosine kinases . This inhibition can affect various biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

Oximes, in general, are known to have significant roles in medicinal chemistry, renowned for their widespread applications as antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives .

Result of Action

Oximes are known to display toxic effects on a cellular level, which could be explained beyond action on acetylcholinesterase as their main target .

Action Environment

It’s known that the oxime group contains two h-bond acceptors (nitrogen and oxygen atoms) and one h-bond donor (oh group), which may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds .

Future Directions

Oximes, including Phenylacetone oxime, are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

Preparation Methods

Phenylacetone oxime can be synthesized through the reaction of phenylacetone with hydroxylamine. The general reaction involves the condensation of phenylacetone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to yield this compound. The reaction is typically carried out in an aqueous or alcoholic medium at a controlled temperature to ensure optimal yield.

Reaction:

C6H5CH2COCH3+NH2OHHClC6H5CH2C(=NOH)CH3+H2O+NaCl\text{C}_6\text{H}_5\text{CH}_2\text{COCH}_3 + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{C}(=NOH)\text{CH}_3 + \text{H}_2\text{O} + \text{NaCl} C6​H5​CH2​COCH3​+NH2​OH⋅HCl→C6​H5​CH2​C(=NOH)CH3​+H2​O+NaCl

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Phenylacetone oxime undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding nitroso compounds or nitriles. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction of this compound can yield primary amines. This reaction is typically carried out using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The oxime group can be substituted by other functional groups through reactions with electrophiles. For example, treatment with acyl chlorides can yield oxime esters.

Major Products:

  • Oxidation: Phenylacetonitrile
  • Reduction: Phenylacetone amine
  • Substitution: Oxime esters

Comparison with Similar Compounds

Phenylacetone oxime can be compared with other oxime compounds, such as:

    Acetone oxime: Similar in structure but lacks the phenyl group, making it less hydrophobic and less reactive in certain organic transformations.

    Benzaldehyde oxime: Contains an aromatic ring but differs in the position of the oxime group, leading to different reactivity and applications.

    Cyclohexanone oxime: Used in the production of caprolactam, a precursor to nylon-6, highlighting its industrial significance compared to this compound.

This compound is unique due to its combination of an aromatic ring and an oxime group, providing a balance of hydrophobicity and reactivity that is valuable in various chemical processes.

Properties

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13213-36-0
Record name Phenylacetone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Phenylacetone oxime in amphetamine metabolism?

A1: this compound is a key intermediate in the metabolic breakdown of amphetamine. Studies using rabbit liver preparations showed that both R(-) and S(+) enantiomers of amphetamine are metabolized to this compound, with the R(-) enantiomer being converted at a faster rate. [, , , ] This conversion is particularly significant as it highlights a pathway for the detoxification of amphetamine in biological systems.

Q2: How is this compound formed during amphetamine metabolism?

A2: Research indicates that this compound is primarily generated through the further metabolism of N-hydroxyamphetamine, another metabolite of amphetamine. [] This process was observed in rabbit liver preparations, suggesting a two-step enzymatic pathway where amphetamine is first hydroxylated to N-hydroxyamphetamine, which is subsequently converted to this compound.

Q3: Are there differences in the rate of this compound formation between amphetamine enantiomers?

A3: Yes, studies demonstrate that the R(-) enantiomer of amphetamine is metabolized to this compound at a faster rate compared to the S(+) enantiomer. [] This difference in metabolic rate could be attributed to stereoselectivity in the enzymes responsible for the conversion of amphetamine to N-hydroxyamphetamine and subsequently to this compound.

Q4: Can you describe an alternative method for quantifying this compound that doesn't rely on direct GC analysis?

A5: One approach involves converting this compound to phenylacetone oximes by shaking the sample at pH 12 in the presence of air. [] The resulting phenylacetone oximes can then be extracted and analyzed using GC. This indirect method circumvents the challenges associated with the direct GC analysis of this compound.

Q5: Is there a method to determine N-hydroxyamphetamine based on its conversion to this compound?

A6: Yes, N-hydroxyamphetamine can be quantified by converting it to this compound. [] This is achieved by adjusting the sample pH to 12, which facilitates the conversion. The resulting this compound is then extracted and analyzed using GC, providing an indirect measure of the initial N-hydroxyamphetamine concentration.

Q6: How does the interaction of N-hydroxyamphetamine with cytochrome P-450 differ from that of N-hydroxyphentermine?

A7: While both are arylalkylhydroxylamines, N-hydroxyamphetamine and N-hydroxyphentermine exhibit distinct interactions with cytochrome P-450 systems. [] N-hydroxyamphetamine acts as a potent inhibitor of cytochrome P-450, likely due to its ability to form a metabolic intermediate complex. In contrast, N-hydroxyphentermine appears to uncouple the cytochrome P-450 system, leading to an increase in hydrogen peroxide levels.

Q7: Can this compound be used as a starting material for the synthesis of other compounds?

A8: Yes, this compound serves as a precursor in the electrosynthesis of amphetamine. [] This method highlights the potential of utilizing this compound in synthetic pathways to obtain pharmaceutically relevant compounds.

Q8: Can you describe the use of this compound derivatives in organometallic chemistry?

A9: Research has explored the use of this compound in constructing cyclopalladated complexes. [] These complexes are valuable tools in organic synthesis and have been investigated for their reactivity towards various molecules like carbon monoxide, isocyanides, and alkynes. Notably, the insertion of carbon monoxide or isocyanides into these palladacycles can lead to the formation of 1,2-dihydro-1-oxo-2-hydroxy-3-methylisoquinoline or 1,2-dihydro-1-imino(R)-2-hydroxy-3-methylisoquinoline derivatives, respectively. These reactions highlight the synthetic potential of this compound-derived palladacycles in accessing complex molecular architectures.

Q9: Are there any applications of this compound derivatives in analytical chemistry?

A10: Research has explored the use of this compound derivatives as potential impurities in the analysis of dexamphetamine sulfate. [] A capillary electrophoresis assay was developed to simultaneously determine charged and uncharged impurities, including phenylacetone and this compound, in dexamphetamine sulfate samples. This application highlights the importance of understanding the presence and behavior of this compound derivatives in pharmaceutical analysis and quality control.

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